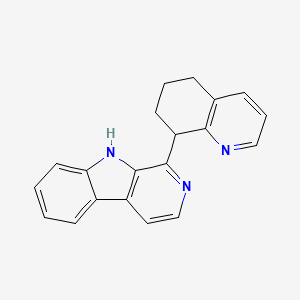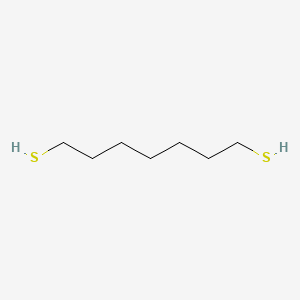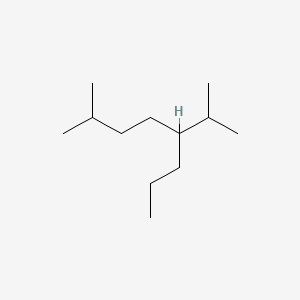
N~4~,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two decyl chains attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Decyl Chains: The decyl chains are introduced through alkylation reactions using decyl halides (e.g., decyl bromide) in the presence of a base such as potassium carbonate.
Formation of Carboxamide Groups: The carboxamide groups are introduced by reacting the imidazole derivative with phosgene or carbonyldiimidazole, followed by the addition of ammonia or primary amines.
Industrial Production Methods
Industrial production of N4,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The decyl chains or carboxamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction may produce imidazole-4,5-dicarboxamide derivatives with modified alkyl chains.
Scientific Research Applications
N~4~,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its amphiphilic nature allows it to interact with lipid membranes, leading to membrane disruption and cell lysis.
Comparison with Similar Compounds
Similar Compounds
N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with methyl groups instead of decyl chains.
N~4~,N~5~-Diethyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with ethyl groups instead of decyl chains.
N~4~,N~5~-Diphenyl-1H-imidazole-4,5-dicarboxamide: Similar structure but with phenyl groups instead of decyl chains.
Uniqueness
N~4~,N~5~-Didecyl-1H-imidazole-4,5-dicarboxamide is unique due to its long decyl chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications involving membrane interactions and the formation of stable complexes with metal ions.
Properties
CAS No. |
62255-03-2 |
|---|---|
Molecular Formula |
C25H46N4O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
4-N,5-N-didecyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C25H46N4O2/c1-3-5-7-9-11-13-15-17-19-26-24(30)22-23(29-21-28-22)25(31)27-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,26,30)(H,27,31)(H,28,29) |
InChI Key |
BTTZPAZYIRJDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537282.png)


![2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14537318.png)

![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)


![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)
![2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14537349.png)


![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)

